N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzyloxybenzylidene group attached to a thiophenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in biological systems. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide
- N’-[4-(benzyloxy)benzylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[4-(benzyloxy)benzylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
FFVGRIFNASHCKX-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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